molecular formula C18H17N3O2 B11339571 5-(3,4-dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11339571
M. Wt: 307.3 g/mol
InChI Key: MHIUMCILUZRGAZ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its complex structure, which includes a dimethylphenyl group, a methylpyridinyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 3,4-dimethylbenzoyl chloride and 2-amino-6-methylpyridine in the presence of a base like triethylamine can yield the desired oxazole ring.

  • Carboxamide Formation: : The carboxamide group is introduced by reacting the oxazole derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with altered oxidation states.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

  • Biological Studies: : Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

  • Chemical Biology: : The compound can be used as a probe to study biological pathways and processes, providing insights into cellular functions and disease mechanisms.

  • Industrial Applications: : The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-(6-Methylpyridin-2-yl)-1,2-oxazole-3-carboxamide
  • 5-Phenyl-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-Dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the dimethylphenyl and methylpyridinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets, improve its pharmacokinetic profile, or provide unique reactivity in chemical transformations.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-11-7-8-14(9-12(11)2)16-10-15(21-23-16)18(22)20-17-6-4-5-13(3)19-17/h4-10H,1-3H3,(H,19,20,22)

InChI Key

MHIUMCILUZRGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=N3)C)C

Origin of Product

United States

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